molecular formula C16H19N3O2 B1675591 LY 186126 CAS No. 100644-00-6

LY 186126

Cat. No.: B1675591
CAS No.: 100644-00-6
M. Wt: 285.34 g/mol
InChI Key: KYKHXPMUZAMXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Context and Derivation of LY 186126

The historical context of this compound is closely tied to the investigation of cardiotonic compounds aimed at addressing conditions like congestive heart failure. The development of this class of drugs, including this compound, was influenced by research into agents that could enhance cardiac contractility.

Analogue of Indolidan (B1671892) (LY195115) in Cardiotonic Research

This compound is recognized as a structural analogue of Indolidan (LY195115). medkoo.comahajournals.orgnih.govahajournals.orgacs.orgosti.govnih.gov Indolidan itself is a dihydropyridazinone cardiotonic agent that demonstrated potent positive inotropic (increasing contractility) and vasodilator activities. ahajournals.orgacs.orgresearchgate.netahajournals.org Research into Indolidan and similar compounds like milrinone (B1677136) and imazodan (B1195180) aimed to understand their mechanisms of action, particularly their effects on cardiac function. ahajournals.orgnih.govahajournals.orgresearchgate.net this compound was specifically prepared as a close structural analogue of Indolidan for use in biochemical studies. ahajournals.orgahajournals.orgacs.orgnih.gov

Early Development as a Pharmacological Probe

A key aspect of the early development of this compound was its synthesis in a tritiated form ([³H]LY186126) to serve as a radioligand. ahajournals.orgnih.govahajournals.orgacs.orgosti.govnih.gov This radiolabeled analogue was crucial for conducting biochemical studies to investigate the binding sites of cardiotonic phosphodiesterase inhibitors in cardiac membranes. ahajournals.orgnih.govahajournals.orgacs.orgnih.gov The ability to incorporate tritium (B154650) into the indole (B1671886) methyl group of this compound facilitated its use as a high specific activity probe. acs.orgnih.gov This allowed researchers to characterize the interaction of this class of drugs with their pharmacological receptors. acs.orgnih.gov

Significance of Phosphodiesterase Inhibition in Cardiovascular Research

Phosphodiesterase (PDE) enzymes play a critical role in regulating intracellular levels of cyclic nucleotides, specifically cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov These second messengers are involved in a wide range of physiological processes, including cardiac function and vascular smooth muscle tone. nih.govcvpharmacology.com

Inhibition of PDEs prevents the degradation of cAMP and/or cGMP, leading to increased intracellular concentrations of these molecules. nih.gov In the context of cardiovascular research, inhibiting specific PDE isoforms has been a strategy to exert positive inotropic effects and induce vasodilation. researchgate.netnih.govcvpharmacology.com For instance, PDE3 inhibitors increase cAMP levels in the myocardium, peripheral vasculature, and platelets, contributing to increased contractility and vasodilation. nih.govcvpharmacology.com this compound was identified as a potent inhibitor of type IV cyclic AMP phosphodiesterase (PDE4), particularly the form located in cardiac sarcoplasmic reticulum. ahajournals.orgnih.govahajournals.org This specific inhibition is significant because SR-PDE (classified as a type IV PDE or PDE III based on some nomenclature) appears to be an important site of action for cardiotonic PDE inhibitors. ahajournals.org The presence of a PDE III in vascular smooth muscle similar to that in cardiac tissues suggests a potential common mechanism for the cardiotonic and vasodilating properties of PDE III inhibitors. nih.gov

Overview of Research Trajectory for this compound

The research trajectory for this compound has primarily centered on its utility as a pharmacological tool to understand the binding sites and mechanisms of action of cardiotonic phosphodiesterase inhibitors. ahajournals.orgahajournals.orgacs.orgnih.gov Its development as a high-affinity radioligand allowed for detailed biochemical characterization of the binding sites in cardiac membranes, particularly within the sarcoplasmic reticulum. ahajournals.orgnih.govahajournals.org Studies using [³H]LY186126 demonstrated high-affinity binding to a single class of sites in purified cardiac sarcoplasmic reticulum vesicles. ahajournals.orgnih.govahajournals.orgresearchgate.net The correlation between the binding affinity of various compounds and their ability to inhibit SR-PDE and induce positive inotropic effects in animal models supported the hypothesis that this compound labels the pharmacological receptor responsible for the actions of this class of cardiotonics. nih.govnih.govnih.gov While the concept of a "research trajectory" can encompass the broader evolution of a research area or a scholar's work, in the context of a specific chemical compound like this compound, it refers to the path of investigation and the key findings that emerged from its use as a research tool. helenkara.comraulpacheco.orgraulpacheco.orgacalmplace.org The research involving this compound has contributed to the understanding of the role of phosphodiesterase inhibition in mediating the effects of certain cardiotonic agents.

Here is a table summarizing some key binding data for this compound:

PreparationLigandKd (nM)Bmax (fmol/mg protein)Reference
Canine Cardiac Sarcoplasmic Reticulum (SR) Vesicles[³H]LY1861264Not specified ahajournals.orgnih.govahajournals.orgresearchgate.net
Myocardial Membrane Vesicles[³H]LY1861264.1383 acs.orgnih.gov
Cardiac Sarcoplasmic Reticulum PDEThis compound5.6Not specified medchemexpress.commedchemexpress.com

Note: The Kd values indicate the dissociation constant, representing the affinity of the ligand for the binding site. A lower Kd indicates higher affinity. Bmax represents the maximum number of binding sites.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

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CAS No.

100644-00-6

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

1,3,3-trimethyl-6-(4-methyl-6-oxo-4,5-dihydro-1H-pyridazin-3-yl)indol-2-one

InChI

InChI=1S/C16H19N3O2/c1-9-7-13(20)17-18-14(9)10-5-6-11-12(8-10)19(4)15(21)16(11,2)3/h5-6,8-9H,7H2,1-4H3,(H,17,20)

InChI Key

KYKHXPMUZAMXTE-UHFFFAOYSA-N

SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(C(=O)N3C)(C)C

Canonical SMILES

CC1CC(=O)NN=C1C2=CC3=C(C=C2)C(C(=O)N3C)(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1,3-dihydro-1,3,3-dimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one
LY 186126
LY-186126

Origin of Product

United States

Molecular Pharmacology and Biochemical Mechanisms of Ly 186126

Phosphodiesterase Inhibition Profile

LY 186126 functions as a phosphodiesterase inhibitor, affecting the intracellular levels of cyclic nucleotides.

Identification as a Potent Phosphodiesterase Inhibitor

This compound has been identified as a potent inhibitor of phosphodiesterase activity. researchgate.netmedkoo.comnih.govmedchemexpress.eu Its inhibitory action contributes to its pharmacological effects.

Specificity for Type IV Cyclic AMP Phosphodiesterase (PDE IV)

Studies have shown that this compound exhibits specificity for type IV cyclic AMP phosphodiesterase (PDE IV). medkoo.comnih.govahajournals.org This selective inhibition is a key aspect of its mechanism of action. PDE IV is an enzyme that hydrolyzes cyclic AMP (cAMP), a crucial second messenger involved in various cellular processes, including cardiac function.

Subcellular Localization of Inhibited PDE: Cardiac Sarcoplasmic Reticulum

The specific PDE IV inhibited by this compound is primarily located in the sarcoplasmic reticulum of cardiac muscle. medkoo.comnih.govahajournals.orgscilit.com The sarcoplasmic reticulum is a critical organelle in cardiac myocytes responsible for regulating intracellular calcium levels, which in turn influences muscle contraction and relaxation. The localization of this compound's target enzyme within the sarcoplasmic reticulum highlights its potential to modulate calcium handling in the heart.

Comparative Inhibitory Potency with Reference PDE Inhibitors (e.g., Indolidan (B1671892), Milrinone)

This compound's inhibitory potency has been compared to other known cardiotonic phosphodiesterase inhibitors, such as indolidan and milrinone (B1677136). medkoo.comnih.govmedchemexpress.com this compound was found to be equipotent to indolidan as an inhibitor of sarcoplasmic reticulum PDE, with an IC50 value of 0.12 µM, compared to 0.13 µM for indolidan. ahajournals.org These comparisons help to contextualize the strength of this compound's inhibitory effect relative to other compounds in the same class.

Here is a table summarizing the comparative inhibitory potency:

CompoundTarget EnzymeIC50 (µM)
This compoundSR-PDE (Type IV)0.12
IndolidanSR-PDE (Type IV)0.13

Molecular Binding Kinetics and Thermodynamics

The interaction of this compound with its target site involves specific binding characteristics.

High-Affinity Binding Characteristics to Cardiac Membranes

This compound demonstrates high-affinity binding to cardiac membranes, particularly those enriched in sarcoplasmic reticulum vesicles. researchgate.netmedkoo.comnih.govahajournals.orgnih.gov This high affinity is indicative of a strong interaction between the compound and its binding site. Studies using tritiated this compound ([3H]LY186126) have characterized this binding. researchgate.netnih.govscilit.comnih.gov

Specific binding of [3H]LY186126 to purified preparations of canine cardiac sarcoplasmic reticulum vesicles revealed a high-affinity site with a dissociation constant (Kd) of 4 nM. nih.govnih.gov Other studies reported Kd values of 6 nM and 5.6 nM in canine cardiac membranes and sarcoplasmic reticulum PDE, respectively. medkoo.commedchemexpress.com Binding was found to be saturable and consistent with a single class of binding sites. nih.govscilit.comnih.gov The binding required the presence of divalent cations, with different cations showing varying degrees of activation (Zn2+ > Mn2+ > Mg2+ > Ca2+). nih.gov This binding was also proportional to vesicle protein and could be inactivated by proteolysis or boiling, suggesting a proteinaceous binding site. nih.gov

The high-affinity binding of this compound to cardiac sarcoplasmic reticulum membranes correlates well with its inhibitory effects on sarcoplasmic reticulum PDE and its pharmacological effects on cardiac contractility. nih.govscilit.com

Here is a table summarizing the binding affinity data:

PreparationSpeciesKd (nM)Bmax (fmol/mg protein)
Purified Cardiac Sarcoplasmic Reticulum VesiclesCanine4Not specified
Cardiac MembranesCanine6714 ± 77
Cardiac Sarcoplasmic Reticulum PDENot specified5.6Not specified
Myocardial Membrane VesiclesNot specified4.1383
Mixed SR preparationsRabbit6.2 ± 1.4714 ± 77
Mixed SR preparationsSheep8.5 ± 2.3944 ± 115
Free SRSheep4.4630
Junctional SRSheep10.9569

Binding kinetics of this compound to cardiac sarcoplasmic reticulum membranes have been described as exhibiting rapid association and dissociation. researchgate.net The thermodynamics of protein-ligand binding, including factors like hydrogen bonding, hydrophobic interactions, and desolvation, influence the binding affinity and kinetics. wiley-vch.deuochb.cz While detailed thermodynamic parameters (enthalpy and entropy) specifically for this compound binding were not explicitly found in the provided snippets, the high affinity (low Kd) indicates a favorable free energy change upon binding. wiley-vch.de

Analysis of Binding Site Saturation and Capacity (Bmax)

Saturation binding experiments are used to determine the maximum number of binding sites (Bmax) in a given preparation. graphpad.comuah.es Bmax represents the total concentration of receptor or binding sites available. ucl.ac.uk

Studies with [³H]this compound demonstrated saturable binding to sites in cardiac membrane preparations. ahajournals.orgnih.govscilit.com In highly purified canine cardiac SR vesicles, nonlinear least-squares analysis of saturation binding data yielded a Bmax value of 780 ± 100 fmol/mg vesicle protein. ahajournals.org Another study in myocardial membrane vesicles reported a Bmax of 383 fmol/mg protein. nih.govscilit.com

The saturable nature of the binding suggests a finite number of specific binding sites for this compound in these cardiac membrane preparations. ahajournals.orgnih.gov The protein nature of the site was indicated by its sensitivity to boiling and proteolysis. ahajournals.org The binding site density measured in various cardiac membrane fractions correlated well with Ca²⁺-ATPase activity, suggesting a localization within sarcoplasmic reticulum membranes. nih.gov

Maximum Binding Capacity (Bmax) Values for [³H]this compound Binding

PreparationBmax (fmol/mg protein)MethodReference
Canine Cardiac SR Vesicles (Highly Purified)780 ± 100Nonlinear Least-Squares Analysis ahajournals.org
Canine Myocardial Vesicles383Radioligand Binding Assay nih.govscilit.com

Influence of Divalent Cations on Binding Affinity and Activity

Divalent cations are known to play crucial roles in the activity of various enzymes, including cyclic nucleotide phosphodiesterases. ahajournals.orgmdpi.commicropspbgmu.ru Investigations into the binding of [³H]this compound have revealed a dependence on the presence of divalent cations. ahajournals.orgnih.gov

Binding of [³H]this compound was found to be dependent upon the presence of Mg²⁺. ahajournals.org Further characterization showed that divalent cations were required for binding and exhibited a specific order of activation: Zn²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺. nih.gov This differential activation was attributed to alterations in binding site density rather than changes in binding affinity (Kd). nih.gov

This requirement for divalent cations is consistent with the hypothesis that [³H]this compound binds to a phosphodiesterase (PDE) isozyme, potentially the membrane-bound type IV cAMP phosphodiesterase (SR-PDE), which is known to be an important site of action for cardiotonic PDE inhibitors. ahajournals.orgnih.gov

Downstream Signaling Pathway Modulation

This compound, as a cardiotonic phosphodiesterase inhibitor, is expected to influence downstream signaling pathways mediated by cyclic nucleotides, particularly cyclic adenosine (B11128) monophosphate (cAMP). ahajournals.orgnih.govphysiology.orgphysiology.org

Impact on Cyclic Adenosine Monophosphate (cAMP) Levels

Cyclic AMP is a key second messenger involved in various cellular processes, and its levels are regulated by phosphodiesterase enzymes that hydrolyze cAMP. physiology.orgwikipedia.orgnih.gov Inhibition of these enzymes leads to increased intracellular cAMP concentrations. physiology.orgphysiology.org

This compound has been identified as a potent inhibitor of type IV cyclic AMP phosphodiesterase located in the sarcoplasmic reticulum of canine cardiac muscle (SR-PDE). ahajournals.org By inhibiting SR-PDE, this compound would lead to an increase in cAMP levels within the vicinity of the sarcoplasmic reticulum. Elevated cAMP levels can subsequently activate downstream signaling components. physiology.orgphysiology.org

Interactions with cAMP-Dependent Protein Kinases

Cyclic AMP-dependent protein kinase (PKA) is a primary downstream target of cAMP. wikipedia.orgnih.gov PKA activity is dependent on cellular cAMP levels; as cAMP levels rise, PKA is activated. wikipedia.orgpromega.com Activated PKA then phosphorylates various substrate proteins, mediating many of the cellular effects of cAMP. wikipedia.orgnih.govneb.com

Given that this compound increases cAMP levels by inhibiting PDE activity, it would consequently lead to the activation of cAMP-dependent protein kinases like PKA. physiology.orgphysiology.org PKA plays a crucial role in regulating cardiac function by phosphorylating proteins involved in calcium handling and myofilament sensitivity. ahajournals.org While the direct interaction of this compound with PKA itself is not the primary mechanism of action, its effect on cAMP levels indirectly modulates PKA activity, contributing to its pharmacological effects. physiology.orgphysiology.orgahajournals.org

Radioligand Applications and Receptor Site Characterization

Synthesis and Validation of Tritiated LY 186126 ([3H]LY186126)

The synthesis of [3H]LY186126 was undertaken to create a radioactive probe for studying the binding sites of cardiotonic phosphodiesterase inhibitors. ahajournals.orgnih.gov LY186126 was selected as a target for tritiation due to its potency as a cardiotonic agent and the feasibility of incorporating tritium (B154650) into its structure, specifically via the indolone N-CH3 substituent. nih.govscilit.com

Radiochemical Purity and Specific Activity

The synthesis of [3H]LY186126 involved the alkylation of a desmethyl precursor with tritium-labeled iodomethane. nih.govscilit.com This process resulted in [3H]LY186126 with a reported radiochemical purity of 98%. nih.govscilit.com The specific activity achieved was 79.2 Ci/mmol. nih.govscilit.com Radiochemical purity is a critical quality criterion for radiopharmaceuticals and depends on the analytical technique and detection parameters used for measurement, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography. vedomostincesmp.ru

Methodology for Radioligand Binding Assays

Radioligand binding assays are fundamental techniques for characterizing the interaction of a ligand with its receptor. creative-bioarray.com These assays typically involve incubating a radiolabeled ligand, such as [3H]LY186126, with a preparation containing the receptor of interest, such as cell or tissue homogenates or isolated membranes. creative-bioarray.comnih.gov Specific binding is determined by subtracting non-specific binding (binding in the presence of an excess of unlabeled ligand) from total binding. researchgate.net

Saturation binding assays are used to determine the binding site density (Bmax) and the dissociation constant (Kd), which reflects the affinity of the radioligand for the binding site. creative-bioarray.com These assays involve incubating increasing concentrations of the radioligand with the membrane preparation until binding becomes saturated. creative-bioarray.comresearchgate.net

Competition binding assays are employed to determine the affinity (Ki) of unlabeled compounds that compete with the radioligand for the binding site. creative-bioarray.com In these assays, a fixed concentration of the radioligand is incubated with varying concentrations of the competing unlabeled compound. creative-bioarray.com

For [3H]LY186126 binding studies, canine cardiac sarcoplasmic reticulum vesicles have been used. ahajournals.orgnih.gov Binding assays were conducted at 25°C in a specific medium containing Tris-Cl and MgCl2, with the addition of bovine serum albumin (BSA). ahajournals.org Specific binding was typically defined as the binding displaced by an excess concentration of unlabeled indolidan (B1671892). ahajournals.org

Characterization of Binding Sites in Isolated Membrane Preparations

Studies using [3H]LY186126 have focused on characterizing its binding sites in isolated membrane preparations, particularly those enriched in sarcoplasmic reticulum. ahajournals.orgnih.govnih.govnih.gov

Subcellular Fractionation and Enrichment in Sarcoplasmic Reticulum Vesicles

Subcellular fractionation is a technique used to separate different cellular organelles and membrane compartments based on properties like size, shape, and density, often employing differential centrifugation. researchgate.netehu.eusthermofisher.com This methodology was used to prepare membrane fractions from cardiac muscle, with a focus on enriching sarcoplasmic reticulum vesicles. ahajournals.orgnih.govnih.govnih.gov

Highly purified preparations of cardiac sarcoplasmic reticulum vesicles from canine hearts have been used to characterize [3H]LY186126 binding. ahajournals.orgnih.gov Binding site density was found to be enriched approximately 10-fold in these purified sarcoplasmic reticulum vesicles compared to crude cardiac microsomes. ahajournals.org This enrichment suggests that the binding site is primarily located within the sarcoplasmic reticulum membranes. ahajournals.orgnih.gov Studies in rabbit and sheep ventricular myocardium also demonstrated specific binding of [3H]LY186126 to enriched sarcoplasmic reticulum membrane vesicles. nih.gov Further subfractionation of sheep sarcoplasmic reticulum indicated that the binding sites were distributed in both free and junctional sarcoplasmic reticulum. nih.gov

Proteinaceous Nature of the Binding Site

Evidence suggests that the binding site for [3H]LY186126 is proteinaceous in nature. nih.govnih.govscilit.com Binding was found to be proportional to vesicle protein content. ahajournals.orgnih.gov Furthermore, subjecting the membranes to proteolysis (treatment with enzymes that break down proteins) or boiling resulted in the inactivation of [3H]LY186126 binding. ahajournals.orgnih.gov These observations indicate that a protein component is essential for the high-affinity binding of LY186126.

Correlation of Binding Site Density with Sarcoplasmic Reticulum Markers (e.g., Ca2+-ATPase Activity)

The localization of [3H]LY186126 binding sites to the sarcoplasmic reticulum is supported by the correlation between binding site density and the activity of known sarcoplasmic reticulum markers. nih.gov In canine cardiac membranes, the binding site density measured in various cardiac membrane fractions correlated well with Ca2+-ATPase activity. nih.gov The correlation coefficient (r) was reported as 0.94 with a p-value less than 0.01, indicating a strong statistical relationship. nih.gov This correlation with Ca2+-ATPase activity, a key enzyme of the sarcoplasmic reticulum involved in calcium transport, further supports the localization of the [3H]LY186126 binding sites within sarcoplasmic reticulum membranes. nih.govphysiology.orgrcsb.orgbiorxiv.orgbiorxiv.orgnih.gov In contrast, there was no significant correlation with Na+,K+-ATPase or azide (B81097) sensitive ATPase activities, which are markers for other cellular membranes. nih.gov

Data Table: [3H]LY186126 Binding Characteristics in Canine Cardiac Sarcoplasmic Reticulum Vesicles

ParameterValue (Mean ± SEM)UnitSource
Kd3.8 ± 1.3nM ahajournals.org
Bmax780 ± 100fmol/mg protein ahajournals.org
Radiochemical Purity98% nih.govscilit.com
Specific Activity79.2Ci/mmol nih.govscilit.com

Data Table: Selective Displacement of [3H]LY186126 by Cardiotonic Phosphodiesterase Inhibitors

Compound[3H]LY186126 bound (fmol/mg vesicle protein) (Mean ± SEM)Concentration
Control514 ± 18-
+LY1861267 ± 91 µM
+Indolidan33 ± 131 µM
+Milrinone (B1677136)30 ± 111 µM
+Nifedipine (B1678770)489 ± 181 µM
+Propranolol (B1214883)440 ± 241 µM
+Prazosin (B1663645)393 ± 151 µM

Note: Data adapted from a study where [3H]LY186126 binding was determined at 10 nM radioligand using canine cardiac sarcoplasmic reticulum vesicles. ahajournals.org

Detailed Research Findings:

High-affinity binding of [3H]LY186126 has been consistently observed in purified preparations of cardiac sarcoplasmic reticulum vesicles. ahajournals.orgnih.govnih.gov The binding is saturable, indicating a finite number of binding sites. ahajournals.orgnih.govscilit.comnih.gov Scatchard analysis of binding data has suggested the presence of a single class of high-affinity binding sites in these membrane preparations. ahajournals.orgnih.gov

The binding of [3H]LY186126 is dependent on the presence of added Mg2+. ahajournals.orgnih.gov Divalent cations are required for binding, with different cations showing varying degrees of activation (Zn2+ > Mn2+ > Mg2+ > Ca2+). nih.gov This differential activation by divalent cations is attributed to alterations in binding site density rather than changes in affinity. nih.gov

Selective displacement studies have shown that other cardiotonic phosphodiesterase inhibitors, such as indolidan and milrinone, effectively displace bound [3H]LY186126 from its binding site. ahajournals.orgnih.govnih.govnih.gov In contrast, ligands for other receptors, such as nifedipine (calcium channel), propranolol (β-adrenergic), and prazosin (α-adrenergic), have little or no effect on [3H]LY186126 binding at similar concentrations. ahajournals.orgnih.gov This selectivity in displacement by cardiotonic phosphodiesterase inhibitors is consistent with the hypothesis that [3H]LY186126 labels a site involved in mediating the positive inotropic actions of these drugs. ahajournals.orgnih.govnih.gov

Pharmacological Specificity and Relevance of [3H]LY186126 Binding

Studies employing [3H]LY186126 have demonstrated its reversible and high-affinity binding to a single class of sites within canine myocardial vesicles. The binding is saturable, with reported dissociation constant (Kd) values around 4-8.5 nM and maximum binding capacity (Bmax) ranging from approximately 383 to 944 fmol/mg protein, depending on the specific cardiac membrane preparation used nih.govuni.luidrblab.netuni.lunih.gov. The binding site density correlates well with Ca2+-ATPase activity, suggesting a localization within sarcoplasmic reticulum membranes uni.lunih.gov. Divalent cations are necessary for binding, with different cations affecting binding site density rather than affinity, following an order of activation: Zn²⁺ > Mn²⁺ > Mg²⁺ > Ca²⁺ uni.lunih.gov.

Displacement Studies with Known Cardiotonic Phosphodiesterase Inhibitors

Competition studies have shown that [3H]LY186126 binding is selectively displaced by various known cardiotonic phosphodiesterase (PDE) inhibitors. Compounds such as indolidan, milrinone, imazodan (B1195180), and enoximone (B1671341) effectively displace [3H]LY186126 binding from cardiac membranes uni.luidrblab.netnih.govbindingdb.org. This displacement pattern supports the hypothesis that [3H]LY186126 binds to the pharmacological receptor for this class of positive inotropic agents uni.lunih.gov.

The effectiveness of these inhibitors in displacing [3H]LY186126 binding can be quantified by their inhibition constant (Ki) values. These values reflect the affinity of each compound for the binding site.

CompoundKi (nM) in Canine Cardiac Membranes
Indolidan~0.14 - 0.4
Milrinone~39.3
Imazodan~192
EnoximoneEffectively displaces
Lixazinone~0.030
cGMP~17.8
cAMP~13 pM (in presence of Zn²⁺)

Note: Ki values may vary slightly depending on the specific study conditions and membrane preparation used. idrblab.netnih.gov

Correlation between Binding Affinities (Ki) and Inotropic Potency in Non-Human Models

A significant finding from studies with [3H]LY186126 is the strong correlation observed between the binding affinities (Ki values) of various cardiotonic PDE inhibitors for the [3H]LY186126 binding site and their inotropic potency in non-human models, specifically in pentobarbital-anesthetized dogs uni.luuni.lunih.gov. The Ki values derived from displacement curves of [3H]LY186126 binding correlate well with the half-maximal effective dose (ED50) values for increasing cardiac contractility in these animals (correlation coefficient r = 0.94, p < 0.001) uni.lunih.gov.

Furthermore, the Ki values for displacement of [3H]LY186126 binding also show a strong correlation with the half-maximal inhibitory concentration (IC50) values for the inhibition of sarcoplasmic reticulum-bound type IV PDE (SR-PDE) (correlation coefficient r = 0.92, p < 0.001) uni.lunih.gov. These correlations provide compelling evidence that the high-affinity binding site labeled by [3H]LY186126 is pharmacologically relevant and is likely the SR-PDE, mediating the positive inotropic effects of these cardiotonic agents uni.luidrblab.netnih.govbindingdb.org.

CompoundKi (nM) for [3H]LY186126 BindingIC50 (µM) for SR-PDE InhibitionED50 (µM/kg) for Inotropy in Dogs
Indolidan~0.4~0.13~0.03
LY186126~4~0.12Not specified in this context
Milrinone~39.3Effectively inhibitsEffectively increases contractility
Imazodan~192Effectively inhibitsEffectively increases contractility
EnoximoneEffectively displacesEffectively inhibitsEffectively increases contractility

Cellular and Subcellular Investigations of Ly 186126 in Vitro Models

Effects on Cardiac Sarcoplasmic Reticulum Function

Investigations have explored the influence of LY 186126 on the function of the cardiac sarcoplasmic reticulum (SR), a critical organelle for calcium handling and thus cardiac contractility.

This compound has been identified as a potent inhibitor of type IV cyclic AMP phosphodiesterase (PDE IV) located in the sarcoplasmic reticulum of canine cardiac muscle. ahajournals.orgnih.gov The inhibition of PDE IV leads to increased intracellular levels of cyclic AMP (cAMP). Elevated cAMP activates protein kinase A (PKA), which in turn phosphorylates various proteins involved in calcium cycling, including those associated with the SR. This indirect modulation through the cAMP pathway is understood to influence SR calcium uptake and release, contributing to altered calcium transients within the cardiac myocyte. ebi.ac.ukwikipedia.orgutoronto.ca

Phospholamban (PLB) is a key regulatory protein of the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a), which is responsible for pumping calcium back into the SR lumen. ebi.ac.ukwikipedia.orgnih.gov In its dephosphorylated state, PLB inhibits SERCA2a activity. Phosphorylation of PLB, particularly at Ser-16 by PKA, relieves this inhibition, thereby enhancing SERCA2a activity and promoting SR calcium uptake. ebi.ac.ukwikipedia.orgutoronto.cafrontiersin.org Given that this compound inhibits PDE IV and increases cAMP levels, it is conceptually understood to promote PLB phosphorylation via the cAMP/PKA pathway, leading to enhanced SR calcium uptake. ebi.ac.ukwikipedia.orgutoronto.canih.govfrontiersin.org

Modulation of Calcium Uptake and Release (Indirectly through PDE inhibition)

Enzyme Activity Assays in Cellular and Subcellular Fractions

Detailed enzyme activity assays have been crucial in characterizing the interaction of this compound with phosphodiesterases in cardiac tissues.

Studies involving cellular and subcellular fractions, particularly those enriched in cardiac sarcoplasmic reticulum, have measured the rates of cyclic nucleotide hydrolysis to assess PDE activity. ahajournals.orgnih.govnih.gov this compound has been shown to be a potent inhibitor of cyclic AMP phosphodiesterase activity in these preparations. ahajournals.orgnih.gov

Kinetic studies have characterized this compound as a potent inhibitor of type IV cyclic AMP phosphodiesterase (PDE IV) found in cardiac sarcoplasmic reticulum. ahajournals.orgnih.gov These studies have determined the concentration of this compound required to inhibit enzyme activity by 50% (IC₅₀). The IC₅₀ value for this compound against SR-PDE (classified as PDE IV) was reported to be in the range of 0.12 to 0.13 µM. ahajournals.org

Key in vitro binding and inhibition data for this compound are summarized in the table below:

PreparationAssay TypeParameterValueCitation
Purified canine cardiac sarcoplasmic reticulum vesiclesBindingKd4 nM ahajournals.orgnih.gov
Canine cardiac sarcoplasmic reticulum (SR-PDE)PDE InhibitionIC₅₀0.12 µM ahajournals.org

Measurement of Cyclic Nucleotide Hydrolysis Rates

Analysis in Isolated Cardiac Muscle Preparations (e.g., Canine Ventricular Muscle)

Isolated cardiac muscle preparations, such as those derived from canine ventricular muscle, have been utilized to investigate the effects of this compound. ahajournals.orgnih.gov Studies involving purified preparations of canine cardiac sarcoplasmic reticulum vesicles have been instrumental in demonstrating the high-affinity binding site for tritiated this compound ([³H]this compound) in these membranes. ahajournals.orgnih.gov The specific binding of [³H]this compound to these vesicles was found to be saturable and exhibited a high affinity (Kd = 4 nM). ahajournals.orgnih.gov This binding was proportional to vesicle protein and was sensitive to proteolysis and boiling, indicating the proteinaceous nature of the binding site. ahajournals.org Displacement studies using other cardiotonic PDE inhibitors further supported the specificity of this binding site. ahajournals.orgnih.gov These preparations allowed for the characterization of this compound's interaction with its target enzyme in a relevant cellular context.

Preclinical Investigations of Ly 186126 Non Human Animal Models

In Vivo Pharmacological Actions in Animal Models

Animal models have been employed to characterize the in vivo pharmacological profile of LY 186126, with a specific emphasis on its effects on cardiac function. These studies aim to demonstrate its efficacy and understand its impact on key cardiac parameters.

Demonstration of Positive Inotropic Effects

Research in animal models has demonstrated that this compound exhibits positive inotropic effects, meaning it increases the force of myocardial contraction. Studies in pentobarbital-anesthetized dogs showed that bolus intravenous injections of this compound produced a 50% increase in contractility at doses of 4.4 µg/kg ahajournals.org. This finding indicates that this compound is capable of enhancing the heart's pumping ability in a living system. Positive inotropic agents, including phosphodiesterase inhibitors like this compound, are known to increase the force of ventricular contraction vin.com.

Assessment of Cardiac Contractility Parameters

Beyond simply demonstrating an increase in contractility, preclinical studies assess specific cardiac contractility parameters to quantify the effects of this compound. In the studies involving anesthetized dogs, the dose of this compound required to produce a 50% increase in contractility was determined ahajournals.org. This type of assessment provides a quantitative measure of the compound's inotropic potency in vivo. Various methods are used to study cardiac contractility in animal models, including measurements in isolated muscle preparations and in vivo techniques nih.govnih.govresearchgate.net.

Relationship Between in vitro Binding and in vivo Functional Outcomes

Understanding the relationship between a compound's activity in in vitro assays and its observed effects in vivo is fundamental in pharmacology. For this compound, this involves correlating its binding characteristics to specific molecular targets with its functional outcomes on cardiac contractility in animal models.

Correlation Analysis of IC50/Ki Values and Inotropic ED50 Values

Correlation analysis between in vitro binding affinities (expressed as IC50 or Ki values) and in vivo efficacy (expressed as inotropic ED50 values) is a critical step in preclinical evaluation. IC50 represents the concentration of a compound required to inhibit a biological process by 50% in vitro, while Ki is the inhibition constant, representing the dissociation constant of the inhibitor-enzyme complex ncifcrf.govnih.gov. ED50 is the effective dose that produces a 50% maximal response in vivo.

LY186126 has been identified as a potent inhibitor of type IV cyclic AMP phosphodiesterase (SR-PDE) located in cardiac sarcoplasmic reticulum ahajournals.org. In vitro studies showed that LY186126 inhibited SR-PDE with an IC50 of 0.12 µM, demonstrating equipotency with indolidan (B1671892) (LY195115) which had an IC50 of 0.13 µM ahajournals.org. As mentioned earlier, the inotropic ED50 for LY186126 in anesthetized dogs was reported as 4.4 µg/kg ahajournals.org.

While the provided search results confirm the in vitro IC50 for SR-PDE inhibition and the in vivo inotropic ED50 in dogs, a direct, detailed correlation analysis explicitly linking a range of IC50/Ki values to a range of inotropic ED50 values for this compound across multiple studies or conditions is not extensively detailed within these snippets. However, the presence of both in vitro potency data and in vivo efficacy data allows for the potential to establish such correlations, which are valuable for predicting in vivo responses based on in vitro findings allucent.commdpi.comnih.gov.

Translational Significance of Preclinical Findings

The translational significance of preclinical findings from animal models lies in their ability to predict potential effects in humans and guide subsequent clinical development. For this compound, the demonstration of positive inotropic effects in animal models suggests a potential therapeutic application in conditions characterized by impaired cardiac contractility, such as heart failure.

However, it is important to consider the limitations and complexities of translating findings from animal models to humans. Species differences in drug metabolism, pharmacodynamics, and disease pathology can influence the translatability of preclinical data duke.edubioone.orgresearchgate.net. While animal models are invaluable for understanding basic mechanisms and demonstrating proof of concept, the observed effects and required doses may differ in humans. The cardiotoxicity observed with some vasodilators and positive inotropic agents in dogs, which does not always correlate with toxicity in humans, highlights the need for careful assessment of translational relevance tandfonline.com.

Advanced Research Methodologies and Future Directions for Ly 186126 Studies

Computational Pharmacology and Drug Design Approaches

Computational pharmacology employs in silico methods to model and predict the behavior of compounds and their interactions with biological targets. These approaches are invaluable for elucidating structure-activity relationships and facilitating the discovery of novel molecules with desired properties.

Molecular Modeling and Docking Studies for Structure-Activity Relationships

Molecular modeling and docking studies are fundamental techniques in computational pharmacology used to simulate the binding of a ligand, such as LY 186126, to a target protein researchgate.nettuwien.at. These methods predict preferred binding conformations and the nature of interactions between the compound and the protein's binding site researchgate.netnih.gov. By analyzing these interactions at an atomic level, researchers can gain insights into the key structural features of this compound that are critical for its activity. This information is essential for establishing Structure-Activity Relationships (SAR), which correlate variations in chemical structure with changes in biological potency or efficacy researchgate.netnih.gov. While specific molecular modeling and docking studies for this compound were not found in the search results, these techniques hold significant potential for investigating its interaction with its known targets, such as phosphodiesterase 4 bindingdb.org. Such studies could help explain the observed binding affinity and guide modifications to the this compound structure to potentially enhance or alter its activity.

Cheminformatics and Ligand-Based Drug Discovery for Analogues

Cheminformatics involves the application of computational and informational techniques to address problems in chemistry researchgate.net. In the context of drug discovery, cheminformatics, particularly through ligand-based approaches, focuses on analyzing the properties of known active compounds to identify or design new molecules with similar biological activity mdpi-res.comwisc.edu. Ligand-based drug discovery methods, such as similarity searching, pharmacophore modeling, and QSAR (Quantitative Structure-Activity Relationship) analysis, rely on the principle that molecules with similar structures often exhibit similar biological properties mdpi-res.comnordicbiosite.com. Given the known bioactivity of this compound bindingdb.org, cheminformatics and ligand-based approaches could be applied to search large chemical databases for structurally similar compounds or to design novel analogues of this compound with potentially improved properties. These methods can rapidly screen vast numbers of compounds computationally, prioritizing those most likely to be active for experimental testing mdpi-res.com.

Systems Biology and Network Pharmacology Perspectives

Systems biology and network pharmacology provide frameworks for understanding the effects of compounds not in isolation, but within the intricate context of biological systems and their interconnected networks.

Integration of this compound’s Effects within Broader Cellular Signaling Networks

Systems biology analyzes biological problems as networks of interactions at different scales, from protein-protein interactions within a cell to interactions between organs. Network pharmacology specifically applies network theory to understand how drugs affect multiple targets and pathways within these complex biological networks bindingdb.org. This compound is known to interact with phosphodiesterase 4 bindingdb.org, an enzyme involved in cellular signaling pathways, particularly those mediated by cyclic adenosine (B11128) monophosphate (cAMP). Integrating the effects of this compound within broader cellular signaling networks using systems biology and network pharmacology approaches could reveal its wider impact beyond its primary target. This could involve analyzing how modulating phosphodiesterase 4 activity influences downstream signaling cascades, interacts with other pathways, and ultimately affects cellular function and phenotype bindingdb.org. Such analyses can help to understand potential pleiotropic effects and identify key nodes or pathways that are most significantly impacted by this compound.

Development of Novel Research Probes and Imaging Agents

The development of specialized research probes and imaging agents is crucial for experimentally investigating the distribution, binding, and dynamics of a compound within biological systems.

Exploration of [3H]LY186126 in Advanced Autoradiographic Techniques

Radiolabeled compounds are valuable tools for studying the distribution and binding of molecules in biological tissues. The exploration and use of tritiated ([3H]) LY186126 in advanced autoradiographic techniques allow for the visualization and quantification of the compound's presence in different tissues or cellular compartments. Autoradiography involves exposing a radiation-sensitive medium (like photographic film or digital detectors) to tissue samples containing a radiolabeled compound. The emitted radiation creates a signal that corresponds to the location and concentration of the compound in the tissue. Utilizing [3H]LY186126 in this manner can provide detailed spatial information about its distribution in vitro or ex vivo, helping to understand tissue penetration, target engagement, and potential off-target accumulation. This technique is particularly useful for studying the pharmacokinetics and tissue-specific binding of this compound at a high resolution.

Investigation of this compound’s Interactions with Other PDE Isoforms or Off-Targets

While this compound has shown potent inhibition of type IV cyclic AMP phosphodiesterase located in cardiac sarcoplasmic reticulum, a complete understanding of its selectivity across the diverse PDE superfamily is crucial. ahajournals.org The PDE family consists of at least 11 subfamilies (PDE1-PDE11), with numerous isoforms generated by alternative splicing, leading to over 120 distinct PDE isoforms in human tissues. mdpi.comresearchgate.net These isoforms exhibit variations in catalytic domains, regulatory regions, cellular localization, and interactions with other proteins, contributing to functional diversity. mdpi.com

Investigating this compound's binding affinity and inhibitory activity against a broad panel of recombinant human PDE isoforms (PDE1-11) would provide a detailed selectivity profile. This can be achieved through in vitro enzyme activity assays using purified enzymes and appropriate cyclic nucleotide substrates (cAMP or cGMP) under controlled conditions. Measuring IC₅₀ values for each isoform would quantify the compound's potency and selectivity.

Furthermore, assessing potential off-target interactions beyond the PDE family is essential to predict and understand any unintended biological effects. This can involve screening against a diverse range of receptors, ion channels, enzymes, and transporters using established binding or functional assays. Data from such studies would help to delineate the full pharmacological profile of this compound and identify any potential liabilities or additional therapeutic opportunities.

Exploration of this compound in Diverse Disease Models (Non-Human) where PDE IV is Implicated

PDE4 enzymes play a significant role in modulating inflammatory responses by regulating cAMP levels in immune cells, including T lymphocytes, macrophages, and dendritic cells. mdpi.com Elevated PDE4 activity can lead to reduced intracellular cAMP, enhancing the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. mdpi.com This mechanism is particularly relevant in chronic inflammatory diseases like chronic obstructive pulmonary disorder (COPD) and asthma, where PDE4 isoforms contribute to airway hyperresponsiveness and tissue remodeling. mdpi.com

Given the known role of PDE4 in inflammatory and other physiological processes, exploring the effects of this compound in various non-human disease models where PDE4 is implicated is a critical research direction. Relevant non-human models could include:

Respiratory Disease Models: Animal models of asthma or COPD (e.g., rodent models exposed to allergens or cigarette smoke) could be used to evaluate the efficacy of this compound in reducing airway inflammation, hyperresponsiveness, and structural changes.

Cardiovascular Disease Models: While this compound's interaction with cardiac sarcoplasmic reticulum PDE is noted, further investigation in non-human models of heart failure or other cardiac conditions could elucidate its therapeutic potential in these contexts. Canine cardiac muscle has been used in studies of related compounds. ahajournals.org

Inflammatory Disease Models: Models of other inflammatory conditions, such as rheumatoid arthritis or inflammatory bowel disease in rodents, could help determine if this compound's PDE4 inhibitory activity translates to therapeutic effects in systemic or localized inflammation.

Neurological Disease Models: PDE4 is also expressed in the central nervous system and has been implicated in various neurological and psychiatric disorders. researchgate.net Non-human primate models, which share close similarities to humans in brain structure and cognitive function, are increasingly being used for neurodevelopmental disorders and could potentially be relevant for studying PDE4 inhibition in neurological contexts. nih.govnih.gov

These studies should involve rigorous experimental designs, appropriate animal models, and relevant outcome measures (e.g., physiological parameters, histological analysis, inflammatory markers, behavioral assessments) to provide robust data on the potential therapeutic utility of this compound.

Integration with Modern High-Throughput Screening and Omics Technologies

Modern research increasingly utilizes high-throughput screening (HTS) and various omics technologies to accelerate discovery and gain a deeper understanding of biological systems. nih.govnih.govmdpi.com Integrating these approaches with this compound studies can provide valuable insights.

High-Throughput Screening (HTS):

While this compound itself may be a compound under investigation, HTS can be employed in studies related to its mechanism of action or the pathways it influences. HTS allows for the rapid assessment of large libraries of compounds against a specific biological target or phenotypic assay. nih.govissn.orgchemistryworld.com For instance, HTS could be used to:

Identify synergistic compounds that enhance the effects of this compound.

Screen for modulators of PDE4 activity in specific cellular contexts relevant to diseases where this compound might be applied.

Develop and utilize miniaturized cell-based assays that reflect the biological processes modulated by PDE4 inhibition, enabling rapid testing of this compound analogs or combinations. nih.govmoleculardevices.com

Omics Technologies:

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive views of biological systems at different molecular levels. nih.govmdpi.comnih.govroutledge.com Applying these technologies in conjunction with this compound treatment in cellular or non-human animal models can reveal global biological changes induced by the compound.

Transcriptomics: RNA sequencing or microarrays can identify changes in gene expression profiles following this compound exposure. This can help pinpoint affected pathways and biological processes. nih.govnih.gov

Proteomics: Mass spectrometry-based proteomics can quantify changes in protein abundance and modifications, providing insights into the downstream effects of PDE4 inhibition on protein networks. nih.govnih.gov

Metabolomics: Analyzing the complete set of metabolites in a biological sample can reveal metabolic pathway alterations influenced by this compound. nih.govroutledge.comnih.govnih.gov

Integration of data from these omics layers can provide a systems-level understanding of how this compound perturbs cellular and physiological functions. This multi-omics approach can uncover unexpected effects, identify potential biomarkers of response or resistance, and suggest new therapeutic targets or strategies. mdpi.com The challenges of dealing with high-throughput omics data necessitate robust bioinformatics resources and analytical methods. nih.govnih.gov

Q & A

Q. What are the primary biochemical characteristics of LY 186126, and how are they experimentally determined?

Methodological Answer: this compound's biochemical properties, including solubility, stability, and receptor binding affinity, are characterized using:

  • High-performance liquid chromatography (HPLC) for purity analysis (retention time, peak area).
  • Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation (chemical shifts, coupling constants).
  • Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding kinetics (ΔH, Kd values). Cross-validation using orthogonal techniques is critical due to its heterocyclic structure (1,3-dihydro-1,3,3-trimethyl-5-(1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl)-2H-indol-2-one) to ensure reliability .

Q. What synthetic methodologies are reported for this compound, and how can purity be optimized?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications. Key steps:

  • Stepwise purification using column chromatography to isolate intermediates.
  • Crystallization for final product refinement. Purity optimization requires iterative thin-layer chromatography (TLC) monitoring and mass spectrometry (MS) to confirm molecular weight. Researchers should adhere to protocols from primary literature and validate yields against theoretical calculations .

Q. What in vitro models have been used to study this compound's mechanism of action?

Methodological Answer: Common models include:

  • Recombinant enzyme assays (e.g., kinase inhibition studies).
  • Cell-based assays using immortalized lines (e.g., HEK293 or HeLa) to assess cytotoxicity or pathway modulation. Researchers must standardize cell passage numbers, culture conditions, and control groups to minimize variability. Dose-response curves (log[inhibitor] vs. response) are essential for calculating IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's pharmacological efficacy across studies?

Methodological Answer: Contradictions often arise from experimental design differences. Strategies include:

  • Meta-analysis of existing data to identify confounding variables (e.g., dosing schedules, model organisms).
  • Standardized replication under controlled conditions (e.g., identical serum batches, temperature, and humidity).
  • Pathway enrichment analysis to discern context-dependent mechanisms (e.g., RNA sequencing to compare gene expression profiles). Documentation aligned with FAIR (Findable, Accessible, Interoperable, Reusable) principles enhances reproducibility .

Q. What computational approaches can predict this compound's off-target interactions?

Methodological Answer: Advanced methods include:

  • Molecular docking simulations (e.g., AutoDock Vina) to screen against protein databases.
  • Machine learning models trained on chemical descriptors to predict binding affinities.
  • Pharmacophore mapping to identify structural motifs associated with unintended targets. Validation via in vitro selectivity panels is critical to confirm computational predictions .

Q. How should longitudinal studies be designed to assess this compound's chronic effects?

Methodological Answer: Key considerations:

  • Animal models : Use genetically diverse cohorts to account for metabolic variability.
  • Endpoint selection : Combine biochemical markers (e.g., plasma concentration) with histopathological analysis.
  • Statistical power : Pre-study power analysis to determine sample size (e.g., G*Power software). Interim analyses should be planned to adjust dosing regimens without introducing bias .

Data Analysis and Reporting

Q. What statistical methods are recommended for analyzing this compound's dose-response relationships?

Methodological Answer: Use:

  • Non-linear regression (e.g., four-parameter logistic curve) to model IC50/EC50.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Survival analysis (Kaplan-Meier curves) for in vivo efficacy studies. Software tools like GraphPad Prism or R packages (drc, survival) are recommended. Raw data must be archived in repositories like Zenodo for transparency .

Table: Key Analytical Techniques for this compound Research

MethodApplicationKey ParametersReferences
HPLCPurity/quantificationRetention time, peak area
NMR SpectroscopyStructural elucidationChemical shifts
ITCBinding affinityΔH, Kd values
SPRReal-time interaction kineticsResonance units

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.